Tetrabenazine - 58-46-8

Tetrabenazine

Catalog Number: EVT-283959
CAS Number: 58-46-8
Molecular Formula: C19H27NO3
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetrabenazine is a synthetic organic compound belonging to the class of benzoquinolizines. Its primary role in scientific research is as a pharmacological tool for investigating monoaminergic neurotransmission, particularly in the context of hyperkinetic movement disorders [].

Synthesis Analysis

Tetrabenazine can be synthesized through a multistep process involving the condensation of an appropriately substituted benzaldehyde with cyclohexane-1,3-dione, followed by a series of reduction, cyclization, and deprotection steps []. The synthesis can be tailored to produce either enantiomer of Tetrabenazine, racemic mixtures, or diastereomeric mixtures, depending on the specific requirements of the research [].

Molecular Structure Analysis

Tetrabenazine's molecular structure is characterized by a tricyclic benzoquinolizine core, with a methoxy group and an isobutyl substituent attached to the aromatic ring. The stereochemistry at the C2, C3, and C11b positions is crucial for its biological activity []. The absolute configuration of (+)-α-Dihydrotetrabenazine, the active metabolite of Tetrabenazine, is 2R, 3R, 11bR [].

Mechanism of Action

Tetrabenazine exerts its primary effect by reversibly binding to Vesicular Monoamine Transporter 2 (VMAT2) []. This binding inhibits the uptake of monoamines, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles, effectively depleting their concentrations in the synaptic cleft []. This depletion of monoamines, particularly dopamine, is thought to be responsible for its therapeutic effects in movement disorders [].

Physical and Chemical Properties Analysis

Tetrabenazine exists as a white to off-white crystalline powder []. It is soluble in organic solvents like methanol and ethanol, but sparingly soluble in water []. Tetrabenazine is sensitive to light and acidic conditions, requiring careful storage and handling [].

Applications
  • Monoaminergic Neurotransmission: Its use as a VMAT2 inhibitor allows researchers to investigate the role of monoamines in various neurological and psychiatric conditions [].
  • Hyperkinetic Movement Disorders: By studying Tetrabenazine's effects on chorea, tics, and other involuntary movements, researchers gain insights into the pathophysiology of these conditions and explore potential therapeutic targets [].
  • Animal Models of Depression: Tetrabenazine's ability to deplete monoamines, particularly dopamine, makes it valuable for inducing depressive-like symptoms in rodents, facilitating research into the neurochemical basis of depression and potential antidepressant treatments [].
  • Photoaffinity Labeling: Iodinated azido derivatives of Tetrabenazine have been utilized as photoaffinity probes to identify and characterize the monoamine transporter in various tissues, contributing to our understanding of monoaminergic neurotransmission [].
Future Directions
  • Developing Enantiomer-Specific Applications: Investigating the distinct pharmacological profiles of (+)-Tetrabenazine and (−)-Tetrabenazine could lead to more targeted therapeutic interventions with potentially fewer side effects [].
  • Understanding Long-Term Effects and Safety Profile: Continued research on Tetrabenazine's long-term safety and efficacy in various patient populations is crucial for optimizing its clinical use and minimizing potential risks [].

(+)-α-Dihydrotetrabenazine

Compound Description: (+)-α-Dihydrotetrabenazine is the primary active metabolite of tetrabenazine. It is a potent and selective vesicular monoamine transporter 2 (VMAT2) inhibitor, primarily responsible for tetrabenazine's pharmacological activity. [] []

Relevance: (+)-α-Dihydrotetrabenazine is a key metabolite of tetrabenazine and exhibits a significantly stronger binding affinity to VMAT2 compared to tetrabenazine itself. This highlights its crucial role in mediating tetrabenazine's therapeutic effects. [, , ]

Relevance: While structurally similar to the active (+)-α-dihydrotetrabenazine, (−)-α-dihydrotetrabenazine demonstrates different pharmacological properties, including reduced VMAT2 inhibition and interaction with dopamine and serotonin receptors. This difference highlights the stereoselectivity of tetrabenazine's mechanism of action. []

(+)-β-Dihydrotetrabenazine

Compound Description: (+)-β-Dihydrotetrabenazine is another stereoisomeric metabolite of tetrabenazine, formed alongside α-dihydrotetrabenazine. It displays potent VMAT2 inhibition but is found in lower concentrations in circulation compared to (−)-α-dihydrotetrabenazine. []

Relevance: (+)-β-Dihydrotetrabenazine contributes to the overall VMAT2 inhibition achieved with tetrabenazine administration, although its lower circulating levels compared to (−)-α-dihydrotetrabenazine suggest a potentially smaller role in its therapeutic effect. []

(−)-β-Dihydrotetrabenazine

Compound Description: (−)-β-Dihydrotetrabenazine is a stereoisomer of (+)-β-dihydrotetrabenazine and a metabolite of tetrabenazine. Limited information is available on its specific pharmacological properties. []

Deutetrabenazine

Compound Description: Deutetrabenazine (Austedo®) is a deuterated form of tetrabenazine, specifically designed to have a longer half-life and improved pharmacokinetic profile compared to the parent compound. Like tetrabenazine, it acts as a VMAT2 inhibitor, leading to a reduction in chorea associated with Huntington’s disease. [, , ]

Relevance: Deutetrabenazine represents a second-generation VMAT2 inhibitor, structurally derived from tetrabenazine but with improved pharmacokinetic properties due to deuterium substitution. This modification results in a longer duration of action and potentially fewer side effects. [, , ]

Valbenazine

Compound Description: Valbenazine (Ingrezza®) is another VMAT2 inhibitor developed as a treatment for tardive dyskinesia. Unlike tetrabenazine, which metabolizes into multiple dihydrotetrabenazine isomers, valbenazine primarily metabolizes to (+)-α-dihydrotetrabenazine, potentially leading to a more favorable side effect profile. [, ]

Relevance: Valbenazine, though structurally distinct from tetrabenazine, shares the same therapeutic target, VMAT2. The key difference lies in their metabolic pathways, with valbenazine preferentially converting to the more active and potentially better-tolerated (+)-α-dihydrotetrabenazine. [, ]

Ketanserin

Compound Description: Ketanserin is a drug primarily known for its serotonin 5-HT2A receptor antagonism, used in treating hypertension and Raynaud's phenomenon. Interestingly, research suggests that ketanserin also binds to the tetrabenazine binding site on VMAT2. []

Relevance: Despite their structural differences, ketanserin's interaction with the tetrabenazine binding site on VMAT2 suggests a potential overlap in their pharmacological activities. This finding highlights the complexity of drug-receptor interactions and potential off-target effects. []

Properties

CAS Number

58-46-8

Product Name

Tetrabenazine

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3

InChI Key

MKJIEFSOBYUXJB-HOCLYGCPSA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Solubility

Sparingly soluble
In water, 343.5 mg/L at 25 °C (est)
Sparingly soluble in water
Soluble in ethanol
3.61e-01 g/L

Synonyms

Tetrabenazine; trade names Nitoman and Xenazin

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.